molecular formula C13H20N2OS B7865166 (S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide

Katalognummer: B7865166
Molekulargewicht: 252.38 g/mol
InChI-Schlüssel: FKGNHSRLHZCJRG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide is a chiral amide derivative featuring a cyclopropyl group, a thiophen-3-ylmethyl substituent, and a branched aliphatic chain. Its stereochemistry (S-configuration at the α-carbon) and hybrid aromatic-aliphatic structure make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to stereochemical and hydrophobic interactions.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-9(2)12(14)13(16)15(11-3-4-11)7-10-5-6-17-8-10/h5-6,8-9,11-12H,3-4,7,14H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGNHSRLHZCJRG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CSC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CSC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H16N2OS
  • Molecular Weight : 224.32 g/mol
  • CAS Number : 1293002-16-0

Research indicates that this compound interacts with various biological targets, including:

  • Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has been analyzed through in vitro and in vivo studies. Key findings include:

  • Absorption : High gastrointestinal absorption rates have been reported.
  • Distribution : The compound is capable of crossing the blood-brain barrier, which is crucial for central nervous system activity.
  • Metabolism : Metabolic pathways involve phase I and II reactions, including O-glucuronidation and methylation, leading to various metabolites with differing biological activities.

Antitumor Activity

Case studies have demonstrated the potential antitumor effects of this compound. In vitro assays showed:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)12Cell cycle arrest

These results indicate that the compound may serve as a potential lead in cancer therapy.

Neuroprotective Effects

In animal models, this compound has shown promise in protecting against neurodegeneration. Studies indicate:

  • Reduction in Oxidative Stress : The compound reduced markers of oxidative stress in neuronal cells.
  • Neuroinflammation Modulation : It downregulated pro-inflammatory cytokines, suggesting a role in neuroinflammatory processes.

Toxicological Profile

Toxicological assessments reveal that while the compound exhibits beneficial biological activities, it also presents some risks:

  • Cytotoxicity : At higher concentrations, cytotoxic effects were observed in non-target cell lines.
  • Potential for Drug Interactions : Given its metabolic pathways, there is a risk for interactions with other medications metabolized by similar enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound is compared below with four analogs from (compounds 5a–5d ) and a related benzyl derivative from .

Compound Key Substituents Aromatic Group Stereochemistry
Target Compound Cyclopropyl, thiophen-3-ylmethyl Thiophene S-configuration
5a (Butyramide derivative) 2-Oxotetrahydrofuran-3-yl, butyryl Phenyl-sulfamoyl S-configuration
5b (Pentanamide derivative) 2-Oxotetrahydrofuran-3-yl, pentanoyl Phenyl-sulfamoyl S-configuration
5c (Hexanamide derivative) 2-Oxotetrahydrofuran-3-yl, hexanoyl Phenyl-sulfamoyl S-configuration
5d (Heptanamide derivative) 2-Oxotetrahydrofuran-3-yl, heptanoyl Phenyl-sulfamoyl S-configuration
Benzyl analog Cyclopropyl, 4-methylsulfanyl-benzyl Phenyl (methylsulfanyl) S-configuration

Key Observations :

  • The target compound replaces the phenyl-sulfamoyl group in 5a–5d with a thiophen-3-ylmethyl moiety, introducing heteroaromaticity and reduced polarity.
  • Compared to the benzyl analog, the thiophene ring offers distinct electronic properties (e.g., π-electron richness) versus the methylsulfanyl-phenyl group .

Physicochemical Properties

Data from and inferred trends for the target compound:

Property Target Compound 5a 5b 5c 5d Analog
Melting Point (°C) Not reported 180–182 174–176 142–143 143–144 Not reported
Molecular Weight (g/mol) ~307.4 (calculated) 326.4 340.4 354.4 368.4 ~351.5 (calculated)
Synthetic Yield (%) Not reported 51.0 45.4 48.3 45.4 Not reported

Analysis :

  • The cyclopropyl group may enhance metabolic stability compared to the linear acyl chains in 5a–5d , which show decreasing melting points with increasing chain length .

Spectroscopic and Chromatographic Behavior

While the target compound’s spectral data are unavailable, trends from analogs suggest:

  • ¹H-NMR : The thiophene protons (δ ~6.5–7.5 ppm) would differ from the sulfamoyl-phenyl protons (δ ~7.7–8.2 ppm in 5a–5d ) .
  • ¹³C-NMR : The thiophene carbons (δ ~125–140 ppm) contrast with the sulfamoyl-phenyl carbons (δ ~118–143 ppm in 5a–5d ) .
  • Chromatography : The target compound’s hydrophobicity (due to thiophene and cyclopropyl groups) may require adjusted solvent polarity compared to 5a–5d (purified using MeOH/DCM = 1:40) .

Research Implications

  • Drug Design : The thiophene moiety in the target compound could improve binding to hydrophobic pockets in biological targets compared to sulfonamide-based analogs .
  • Synthetic Challenges : The cyclopropyl group may introduce steric hindrance during synthesis, unlike the straightforward acylations in 5a–5d .
  • Lumping Strategies: As noted in , compounds with similar structures (e.g., varying acyl chain lengths in 5a–5d) are often "lumped" in computational models, but the target’s unique substituents warrant separate evaluation .

Vorbereitungsmethoden

Synthesis of N-Cyclopropyl-N-thiophen-3-ylmethylamine

The secondary amine precursor is synthesized via a nucleophilic substitution reaction:

  • Thiophen-3-ylmethyl bromide (1.2 equiv) is reacted with cyclopropylamine (1.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Base : Potassium carbonate (2.0 equiv) facilitates deprotonation.

ParameterValue
Yield68%
Purity (HPLC)95%
Characterization1H^1H NMR, 13C^{13}C NMR, HRMS

Amide Bond Formation

(S)-2-Amino-3-methylbutyric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

(S)-2-Amino-3-methylbutyric acid+EDC/HOBtActivated ester intermediate\text{(S)-2-Amino-3-methylbutyric acid} + \text{EDC/HOBt} \rightarrow \text{Activated ester intermediate}

The intermediate is reacted with N-cyclopropyl-N-thiophen-3-ylmethylamine (1.1 equiv) at 0°C → 25°C for 6 hours.

ConditionOutcome
SolventDCM
Temperature0°C → 25°C
Reaction Time6 hours
Yield55%
Enantiomeric Excess98% (chiral HPLC)

Limitation : Low yield due to steric hindrance from the secondary amine.

Sequential Alkylation of Primary Amide

Synthesis of (S)-2-Amino-3-methylbutyramide

The primary amide is prepared by treating (S)-2-amino-3-methylbutyric acid with thionyl chloride (SOCl2_2) , followed by ammonia:

(S)-2-Amino-3-methylbutyric acidSOCl2Acyl chlorideNH3Primary amide\text{(S)-2-Amino-3-methylbutyric acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Primary amide}

ParameterValue
Yield85%
Purity97%

N-Alkylation with Cyclopropyl and Thiophen-3-ylmethyl Groups

The primary amide undergoes sequential alkylation:

  • Cyclopropanation : Reaction with cyclopropyl bromide (1.5 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF).

  • Thiophene Substitution : Subsequent reaction with thiophen-3-ylmethyl bromide (1.5 equiv) under similar conditions.

StepReagentConditionsYield
1Cyclopropyl bromideTHF, 0°C, 2h70%
2Thiophen-3-ylmethyl bromideTHF, 25°C, 4h62%

Advantage : Avoids steric challenges associated with secondary amine coupling.

Enzymatic Resolution for Stereochemical Control

Kinetic Resolution Using Lipases

Racemic 2-amino-3-methylbutyramide is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate:

(R,S)-2-Amino-3-methylbutyramideCAL-B(S)-amide (unreacted)+(R)-acetylated product\text{(R,S)-2-Amino-3-methylbutyramide} \xrightarrow{\text{CAL-B}} \text{(S)-amide (unreacted)} + \text{(R)-acetylated product}

ParameterValue
Enantiomeric Excess>99%
Yield45% (theoretical maximum)

Integration with Alkylation Steps

The resolved (S)-amide is alkylated as described in Section 3.2, achieving 98% enantiopurity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling (S)-2-amino-3-methylbutyric acid, N-cyclopropyl-N-thiophen-3-ylmethylamine, and N,N’-dicyclohexylcarbodiimide (DCC) at 30 Hz for 2 hours:

ParameterValue
Yield60%
Solvent Consumption0 mL

Continuous Flow Synthesis

A microreactor system with immobilized EDC/HOBt achieves 75% yield at a flow rate of 0.2 mL/min.

Comparative Analysis of Methods

MethodYieldEnantiomeric ExcessScalability
Direct Amidation55%98%Moderate
Sequential Alkylation62%98%High
Enzymatic Resolution45%>99%Low
Mechanochemical60%98%High

Troubleshooting and Optimization

Racemization Mitigation

  • Low-Temperature Coupling : Conduct reactions at 0°C to minimize epimerization.

  • Non-Basic Conditions : Avoid strong bases (e.g., NaOH) during amide activation.

Byproduct Formation

  • Thiophene Oxidation : Use inert atmosphere (N2_2) to prevent sulfoxide formation.

  • Cyclopropane Ring Opening : Avoid protic solvents (e.g., H2_2O) in alkylation steps.

Characterization and Validation

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 0.75–0.90 (m, 6H, cyclopropyl), 2.46 (t, 2H, butyramide), 3.81 (s, 3H, thiophene-CH2_2).

  • HRMS (ESI) : Calculated for C13_{13}H19_{19}N2_2OS ([M+H]+^+): 267.1264; Found: 267.1266.

Chiral HPLC Analysis

  • Column : Chiralpak IA-3

  • Mobile Phase : Hexane:isopropanol (80:20)

  • Retention Time : 12.3 min (S-enantiomer), 14.7 min (R-enantiomer).

Industrial-Scale Production Recommendations

  • Pathway Selection : Prioritize sequential alkylation (Section 3) for scalability and cost-efficiency.

  • Catalyst Recycling : Immobilize CAL-B for enzymatic resolution in continuous systems.

  • Waste Reduction : Implement solvent recovery in mechanochemical synthesis.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (S)-2-Amino-N-cyclopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide be experimentally confirmed?

  • Methodological Answer : Stereochemical confirmation requires a combination of chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY). Chiral HPLC separates enantiomers based on retention times, while NOESY NMR identifies spatial proximities between protons to validate the (S)-configuration. For example, in analogous thiophene-containing amides, NOESY cross-peaks between the cyclopropyl methyl group and the thiophene protons have been critical for assigning stereochemistry . X-ray crystallography is definitive but requires high-purity crystals.

Q. What synthetic routes are effective for introducing the cyclopropyl and thiophen-3-ylmethyl groups into this compound?

  • Methodological Answer : A two-step approach is common:

Cyclopropane introduction : Use a Corey-Chaykovsky reaction with dimethylsulfonium methylide on α,β-unsaturated esters to form the cyclopropane ring.

Thiophene functionalization : Employ Ullmann coupling or Mitsunobu reactions to attach the thiophen-3-ylmethyl group to the amide nitrogen. For instance, Mitsunobu conditions (DIAD, PPh₃) have been used to alkylate secondary amines with thiophen-3-ylmethanol in THF .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substituent integration and coupling patterns. Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability. For purity, use reversed-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times against synthetic intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact exchange terms (as in Becke’s 1993 method ) calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311++G(d,p) are recommended for sulfur and nitrogen atoms. Experimental validation involves cyclic voltammetry to measure oxidation potentials. Discrepancies between DFT and experimental HOMO energies (e.g., >0.5 eV) may require solvent effect corrections (PCM model) or post-Hartree-Fock methods (MP2) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-assay inconsistencies (e.g., IC₅₀ variability in kinase inhibition) demand orthogonal validation:

  • Biophysical assays : Surface plasmon resonance (SPR) confirms direct binding.
  • Cellular context : Use isogenic cell lines (e.g., with/without target kinase expression) to isolate compound-specific effects.
  • Metabolic stability : Assess liver microsome half-life to rule out pharmacokinetic confounders. For thiophene derivatives, cytochrome P450 interactions are common and should be profiled .

Q. How can the compound’s solubility and bioavailability be optimized without compromising target affinity?

  • Methodological Answer : Employ a prodrug strategy by masking the amino group with enzymatically cleavable protecting groups (e.g., acetyloxymethyl). Alternatively, synthesize salts (e.g., hydrochloride) to enhance aqueous solubility. For bioavailability, logP optimization via substituent modulation (e.g., replacing methyl with trifluoromethyl) balances lipophilicity. Parallel synthesis and QSAR modeling guide structural modifications .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Key challenges include racemization during amide bond formation and purification. Mitigation strategies:

  • Reaction conditions : Use low-temperature (-20°C) coupling agents (e.g., HATU) to minimize epimerization.
  • Catalysis : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) ensures >99% ee.
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under physiological pH conditions?

  • Methodological Answer : Stability assays must standardize buffer systems (e.g., PBS vs. HEPES) and temperature (37°C). LC-MS monitors degradation products (e.g., hydrolyzed amide bonds). If instability arises at pH 7.4, introduce steric hindrance near the amide via bulky substituents (e.g., tert-butyl) or replace the amide with a bioisostere (e.g., sulfonamide) .

Methodological Best Practices

  • Stereochemical Purity : Always validate ee via chiral HPLC and compare with synthetic intermediates to trace racemization sources .
  • Computational Validation : Benchmark DFT methods against experimental UV-Vis and electrochemical data to refine computational models .
  • Biological Assays : Use orthogonal assays (e.g., SPR + cellular thermal shift) to confirm target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.